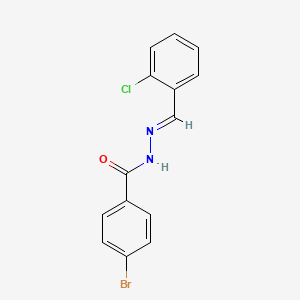![molecular formula C33H29NO4 B11697114 4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate](/img/structure/B11697114.png)
4-[(1E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-en-1-yl]phenyl 4-methoxybenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(1E)-2-(1H-indol-3-il)-1-(4-metoxifenil)but-1-en-1-il]fenil 4-metoxibenzoato es un compuesto orgánico complejo que presenta una parte indol, un grupo metoxifenil y un éster benzoato. Este compuesto es de interés debido a sus posibles actividades biológicas y aplicaciones en varios campos de la investigación científica.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[(1E)-2-(1H-indol-3-il)-1-(4-metoxifenil)but-1-en-1-il]fenil 4-metoxibenzoato típicamente implica reacciones orgánicas de varios pasos. Un método común es la condensación de Claisen-Schmidt, que implica la reacción de 4-metoxibenzaldehído con un derivado de indol adecuado en presencia de una base como el hidróxido de sodio en metanol . El producto resultante luego se esterifica con ácido 4-metoxibenzoico en condiciones ácidas para producir el compuesto final.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala, utilizando reactores de flujo continuo y condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El uso de catalizadores y sistemas automatizados puede mejorar la eficiencia y escalabilidad del proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
4-[(1E)-2-(1H-indol-3-il)-1-(4-metoxifenil)but-1-en-1-il]fenil 4-metoxibenzoato puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: La parte indol se puede oxidar para formar derivados de oxindol correspondientes.
Reducción: El compuesto se puede reducir para formar derivados dihidro.
Sustitución: Las reacciones de sustitución electrófila pueden ocurrir en los anillos aromáticos, lo que lleva a varios derivados sustituidos.
Reactivos y condiciones comunes
Oxidación: Reactivos como el permanganato de potasio o el trióxido de cromo en condiciones ácidas.
Reducción: Hidrogenación catalítica utilizando paladio sobre carbono o hidruro de aluminio y litio.
Sustitución: Halogenación utilizando bromo o cloración utilizando gas cloro en presencia de un catalizador ácido de Lewis.
Productos principales
Los productos principales formados a partir de estas reacciones incluyen derivados de oxindol, derivados dihidro y varios compuestos aromáticos sustituidos, dependiendo de las condiciones de reacción específicas y los reactivos utilizados.
Aplicaciones Científicas De Investigación
4-[(1E)-2-(1H-indol-3-il)-1-(4-metoxifenil)but-1-en-1-il]fenil 4-metoxibenzoato tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas y como reactivo en síntesis orgánica.
Medicina: Se investiga por sus posibles aplicaciones terapéuticas, particularmente en el desarrollo de nuevos fármacos dirigidos a vías biológicas específicas.
Industria: Se utiliza en el desarrollo de nuevos materiales y como intermedio en la síntesis de diversos productos químicos industriales.
Mecanismo De Acción
El mecanismo de acción de 4-[(1E)-2-(1H-indol-3-il)-1-(4-metoxifenil)but-1-en-1-il]fenil 4-metoxibenzoato implica su interacción con objetivos moleculares y vías específicas. La parte indol puede unirse a varios receptores y enzimas, modulando su actividad y provocando efectos biológicos. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación de células cancerosas o la replicación viral .
Comparación Con Compuestos Similares
Compuestos similares
Indol-3-carbaldehído: Otro derivado de indol con actividades biológicas similares.
4-metoxibenzaldehído: Un precursor en la síntesis del compuesto, también utilizado en diversas reacciones orgánicas.
Derivados de oxindol: Productos de la oxidación de la parte indol, con posibles actividades biológicas.
Singularidad
4-[(1E)-2-(1H-indol-3-il)-1-(4-metoxifenil)but-1-en-1-il]fenil 4-metoxibenzoato es único debido a su combinación de una parte indol, un grupo metoxifenil y un éster benzoato, que confieren propiedades químicas y biológicas distintas
Propiedades
Fórmula molecular |
C33H29NO4 |
|---|---|
Peso molecular |
503.6 g/mol |
Nombre IUPAC |
[4-[(E)-2-(1H-indol-3-yl)-1-(4-methoxyphenyl)but-1-enyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C33H29NO4/c1-4-28(30-21-34-31-8-6-5-7-29(30)31)32(22-9-15-25(36-2)16-10-22)23-11-19-27(20-12-23)38-33(35)24-13-17-26(37-3)18-14-24/h5-21,34H,4H2,1-3H3/b32-28+ |
Clave InChI |
BNNPRLHHGXDLSF-VEWQFJOQSA-N |
SMILES isomérico |
CC/C(=C(/C1=CC=C(C=C1)OC)\C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)/C4=CNC5=CC=CC=C54 |
SMILES canónico |
CCC(=C(C1=CC=C(C=C1)OC)C2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OC)C4=CNC5=CC=CC=C54 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2,7-Dimethoxyfluoren-9-ylidene)amino]-3-phenyl-urea](/img/structure/B11697032.png)
![(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11697040.png)
![N-{(1Z)-3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697042.png)

![N-[(E)-(4-methoxyphenyl)methylidene]-4-(trifluoromethoxy)aniline](/img/structure/B11697055.png)
![Benzenamine, 4-(trifluoromethoxy)-N-[(2,4,6-trimethylphenyl)methylidene]-](/img/structure/B11697056.png)
![[(E)-octylideneamino]thiourea](/img/structure/B11697064.png)
![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697070.png)
![Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B11697077.png)
![(4Z)-4-[2-(2-methoxyphenyl)hydrazinylidene]-5-methyl-2-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697079.png)
![N-[4-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-5-nitrofuran-2-carboxamide](/img/structure/B11697087.png)
![(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)

![2-[(E)-{[1-(4-methoxyphenyl)-1H-benzimidazol-5-yl]imino}methyl]phenol](/img/structure/B11697104.png)
